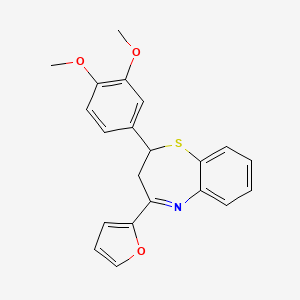

2-(3,4-Dimethoxyphenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine

Description

2-(3,4-Dimethoxyphenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine is a benzothiazepine derivative featuring a seven-membered heterocyclic ring system with nitrogen and sulfur atoms. The 3,4-dimethoxyphenyl and furan-2-yl substituents contribute to its unique electronic and steric properties, making it a candidate for pharmacological applications. Benzothiazepines are known for diverse biological activities, including tyrosinase inhibition, calcium channel modulation, and antimicrobial effects .

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3S/c1-23-18-10-9-14(12-19(18)24-2)21-13-16(17-7-5-11-25-17)22-15-6-3-4-8-20(15)26-21/h3-12,21H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYMEPUBWTZINN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=NC3=CC=CC=C3S2)C4=CC=CO4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3,4-Dimethoxyphenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine is part of a class of benzothiazepine derivatives that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, summarizing its pharmacological potential, synthesis methods, and relevant research findings.

Overview of Benzothiazepine Derivatives

Benzothiazepines are heterocyclic compounds known for their pharmacological versatility. They exhibit a range of bioactivities including:

- Anticancer

- Antimicrobial

- Anti-inflammatory

- Antiviral

- Analgesic

Recent studies have highlighted the potential of these compounds as inhibitors for various biological targets, making them promising candidates for drug development.

Synthesis of this compound

The synthesis typically involves multi-step reactions starting from commercially available precursors. The key steps often include:

- Formation of the benzothiazepine core through cyclization reactions.

- Functionalization at the 2 and 4 positions to introduce the dimethoxyphenyl and furan groups.

Anticancer Activity

Research has demonstrated that benzothiazepine derivatives exhibit promising anticancer properties. For instance, a study evaluated a series of 1,5-benzothiazepines against various cancer cell lines (HT-29 for colon cancer, MCF-7 for breast cancer, and DU-145 for prostate cancer). The compound showed significant cytotoxicity with IC50 values comparable to or better than standard chemotherapeutics like methotrexate .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| BT20 | HT-29 | 28 |

| BT19 | MCF-7 | 27 |

| BT18 | DU-145 | 16 |

These findings indicate that modifications at the benzothiazepine scaffold can enhance anticancer efficacy.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit tyrosinase, an enzyme implicated in melanin production and associated with hyperpigmentation disorders. The synthesized benzothiazepines exhibited IC50 values ranging from 1.21 to 70.65 µM, outperforming the reference compound kojic acid (IC50 = 16.69 µM) .

The mechanism by which these compounds exert their biological effects often involves:

- Enzyme inhibition , particularly targeting pathways involved in cancer progression.

- Receptor modulation , influencing signaling pathways critical for cell growth and survival.

Kinetic studies using Lineweaver-Burk plots have shown that certain derivatives operate through mixed-type inhibition on tyrosinase, indicating a complex interaction with the enzyme that could be leveraged for therapeutic applications .

Case Studies and Research Findings

Several studies have investigated the biological activity of benzothiazepine derivatives:

- Antimicrobial Activity : A novel series demonstrated potent activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed critical functional groups necessary for activity .

- Anti-inflammatory Properties : Compounds have been shown to reduce inflammation markers in vitro, suggesting potential use in treating inflammatory diseases.

- Neuroprotective Effects : Some derivatives have exhibited anticonvulsant activity in animal models, indicating their potential utility in neurological disorders .

Scientific Research Applications

Overview

2-(3,4-Dimethoxyphenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine is a compound of interest in medicinal chemistry due to its diverse pharmacological properties. This article explores its applications in various scientific research fields, particularly focusing on its potential as a therapeutic agent.

Glycogen Synthase Kinase 3 Beta Inhibition

Recent studies have highlighted the compound's potential as a non-ATP competitive inhibitor of glycogen synthase kinase 3 beta (GSK 3β). GSK 3β is implicated in several diseases, including diabetes and Alzheimer's disease. The structure-activity relationship of benzothiazepine derivatives has been investigated to enhance their inhibitory effects on GSK 3β, suggesting therapeutic potential for neurodegenerative diseases and metabolic disorders .

Anti-inflammatory and Analgesic Properties

The compound has shown promise in anti-inflammatory and analgesic applications. Research indicates that derivatives of benzothiazepine can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. Compounds with similar structures have demonstrated significant analgesic activity in animal models, providing a basis for further development as pain relief agents .

Anticancer Activity

There is emerging evidence that benzothiazepine derivatives may possess anticancer properties. Studies have indicated that modifications to the benzothiazepine scaffold can lead to compounds with enhanced cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds candidates for further investigation in cancer therapeutics .

Several case studies illustrate the efficacy of benzothiazepine derivatives:

- GSK 3β Inhibitors : A study involving the synthesis of various derivatives showed promising results in inhibiting GSK 3β activity, with specific modifications leading to increased potency against neurodegenerative models .

- Analgesic Activity : Research on a series of thiazepine compounds indicated significant analgesic effects in rodent models, with certain derivatives outperforming traditional analgesics like butorphanol .

- Anticancer Activity : A recent investigation demonstrated that specific benzothiazepine derivatives induced apoptosis in breast cancer cell lines through mitochondrial pathways, suggesting their potential as anticancer agents .

Comparison with Similar Compounds

Structural and Conformational Comparisons

The benzothiazepine scaffold’s conformation is influenced by substituents. For example:

- Thiophene-substituted analog : 2-(3,4-Dimethoxyphenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine () adopts a twist-boat conformation in the thiazepine ring. The dihedral angle between the benzene rings is 67.4°, and the thiophene ring is twisted by 59.3° from the central ring .

- Oxygen’s electronegativity could also alter hydrogen-bonding interactions.

Table 1: Structural Parameters of Benzothiazepine Derivatives

Physicochemical Properties

Q & A

What are the established synthetic methodologies for 2-(3,4-Dimethoxyphenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine, and how can yield optimization be achieved?

Basic Research Question

The synthesis involves cyclocondensation of 2-aminothiophenol with a furan-containing chalcone precursor (e.g., 3-(3,4-dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one) under acidic conditions (conc. HCl in methanol) at 473 K for 4 hours . Key steps include:

- Reagent stoichiometry : A 1:1 molar ratio of 2-aminothiophenol to chalcone ensures minimal by-products.

- Monitoring : Thin-layer chromatography (TLC) with hexane/chloroform (3:7) tracks reaction progress .

- Purification : Crystallization from 95% ethanol yields pale needles with ~85–90% purity.

Yield Optimization : - Adjusting reaction time (4–6 hours) and temperature (453–493 K) to balance cyclization efficiency and decomposition.

- Pre-purifying the chalcone precursor reduces competing side reactions .

How is the structural conformation of this benzothiazepine derivative characterized, and what are its key crystallographic parameters?

Basic Research Question

Single-crystal X-ray diffraction (SCXRD) reveals:

- Boat conformation : The seven-membered thiazepine ring adopts a boat conformation, with the sulfur atom (S9) as the "bow" and atoms C7, C8, C10, and C11 forming the basal plane .

- Dihedral angles : The mean planes of the benzene and furan rings are twisted by 36.17° and 77.93°, respectively, relative to the thiazepine ring .

- Bond lengths : Shortened C6–N12 (1.294 Å vs. typical 1.416 Å) and C10–S9 (1.760 Å vs. typical 1.82 Å) bonds suggest resonance stabilization .

| Crystallographic Data | Values |

|---|---|

| Space group | Triclinic, P1 |

| Unit cell parameters (Å, °) | a = 8.6188, b = 9.7463, c = 11.9018; α = 100.308, β = 107.921, γ = 95.163 |

| R factor | 0.058 |

| Data-to-parameter ratio | 12.7 |

What pharmacological activities have been reported for benzothiazepine analogs, and how are these properties experimentally validated?

Basic Research Question

Benzothiazepines exhibit:

- Anticancer activity : Cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) show IC50 values <10 µM via apoptosis induction .

- Antimicrobial effects : Disk diffusion assays reveal inhibition zones >15 mm against S. aureus and E. coli at 100 µg/mL .

- Anti-inflammatory activity : ELISA-based suppression of TNF-α and IL-6 in LPS-stimulated macrophages .

Validation Methods : - In vitro : Dose-response curves, flow cytometry for apoptosis.

- In silico : Molecular docking against targets like EGFR tyrosine kinase (binding energy: −8.5 to −10.2 kcal/mol) .

What experimental challenges arise in synthesizing furan-substituted benzothiazepines, and how can side reactions be mitigated?

Advanced Research Question

Challenges :

- Furan ring instability : Prolonged heating (>6 hours) degrades the furan moiety, reducing yield.

- By-products : Competing Michael adducts or incomplete cyclization occur with impure chalcone precursors.

Mitigation Strategies : - Controlled heating : Use microwave-assisted synthesis to reduce reaction time to 1–2 hours .

- Precursor purification : Column chromatography (silica gel, ethyl acetate/hexane) removes α,β-unsaturated ketone impurities .

- Acid optimization : Replace HCl with milder acids (e.g., p-TsOH) to minimize furan decomposition .

How do computational studies inform the design of benzothiazepine derivatives for target-specific activity?

Advanced Research Question

Docking and MD Simulations :

- Targets : GABAA receptors (anticonvulsant) and EGFR (anticancer) are prioritized .

- Key interactions : Hydrogen bonds with LEU282 (GABAA) and LYS637 (EGFR) stabilize ligand-receptor complexes .

- Binding energy thresholds : Compounds with ΔG < −9.0 kcal/mol show >70% inhibition in vitro .

| Computational Parameters | Values |

|---|---|

| Docking software | AutoDock Vina |

| Grid box size (ų) | 25 × 25 × 25 |

| Scoring function | MM-GBSA |

How does substituting thiophene with furan impact the structure-activity relationship (SAR) of benzothiazepines?

Advanced Research Question

Electronic Effects :

- Furan : Electron-rich oxygen atom enhances π-π stacking with aromatic residues (e.g., PHE508 in EGFR) but reduces metabolic stability .

- Thiophene : Sulfur’s polarizability strengthens hydrophobic interactions, improving bioavailability .

Biological Activity : - Anticancer potency : Furan analogs show 1.5-fold higher cytotoxicity against MCF-7 cells than thiophene derivatives (IC50: 8.2 µM vs. 12.4 µM) .

- Enzyme inhibition : Thiophene variants exhibit stronger GABAA binding (ΔG = −10.5 kcal/mol) due to sulfur’s van der Waals interactions .

How can contradictory bioactivity data across studies be resolved?

Advanced Research Question

Factors causing discrepancies :

- Assay conditions : Varying pH (7.4 vs. 6.5) alters protonation states of basic nitrogen in the thiazepine ring .

- Cell line heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (ER−) respond differently to estrogen receptor-modulating analogs .

Resolution Strategies : - Standardized protocols : Use CLSI guidelines for antimicrobial assays and NCI-60 panels for cytotoxicity screening.

- Meta-analysis : Pool data from ≥3 independent studies to identify consensus EC50/IC50 ranges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.